(1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride
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Overview
Description
(1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride is a chiral sulfonyl chloride compound. It is characterized by the presence of a methoxy group at the second position and a sulfonyl chloride group at the first position on a cyclohexane ring. The compound’s stereochemistry is specified by the (1S,2R) configuration, indicating the spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with (1S,2R)-2-Methoxycyclohexanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Bases: Pyridine, triethylamine.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonate Thioesters: Formed by reaction with thiols.
Scientific Research Applications
(1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent for the synthesis of sulfonamide and sulfonate ester derivatives.
Biology: Employed in the modification of biomolecules to study protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Methoxycyclohexane-1-sulfonyl chloride: The enantiomer of (1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride.
(1S,2R)-2-Methoxycyclohexane-1-sulfonamide: A derivative where the sulfonyl chloride group is replaced by a sulfonamide group.
(1S,2R)-2-Methoxycyclohexane-1-sulfonate ester: A derivative where the sulfonyl chloride group is replaced by a sulfonate ester group.
Uniqueness
This compound is unique due to its specific stereochemistry and reactivity. The (1S,2R) configuration imparts distinct physical and chemical properties, making it valuable for stereoselective synthesis and applications in various fields.
Properties
CAS No. |
1807939-40-7 |
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Molecular Formula |
C7H13ClO3S |
Molecular Weight |
212.70 g/mol |
IUPAC Name |
(1R,2S)-2-methoxycyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |
InChI Key |
SZSTYCAMYADOFB-NKWVEPMBSA-N |
SMILES |
COC1CCCCC1S(=O)(=O)Cl |
Isomeric SMILES |
CO[C@H]1CCCC[C@H]1S(=O)(=O)Cl |
Canonical SMILES |
COC1CCCCC1S(=O)(=O)Cl |
solubility |
not available |
Origin of Product |
United States |
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